![molecular formula C15H10F3N3S B5754381 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as PTTA, is a small molecule inhibitor that has been widely used in scientific research. PTTA has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is not fully understood. However, it has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while PDEs are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting the activity of these enzymes, this compound may affect gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. This compound has also been found to affect the levels of several signaling molecules, including cAMP and cGMP. These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yield. This compound has also been found to have low toxicity and can be used at relatively low concentrations. However, this compound has some limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents. This compound may also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the research on 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may help to identify new therapeutic applications for this small molecule inhibitor. Another direction is to optimize the synthesis of this compound and develop new analogs with improved properties. These analogs may have better solubility, selectivity, and potency than this compound. Finally, the therapeutic potential of this compound should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 4-aminopyridine in the presence of a base. The resulting intermediate is then treated with a thiol to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a few steps with high yield.
Applications De Recherche Scientifique
4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been widely used in scientific research as a small molecule inhibitor. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3S/c16-15(17,18)11-1-3-12(4-2-11)20-14-21-13(9-22-14)10-5-7-19-8-6-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGPAJYZWMBLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

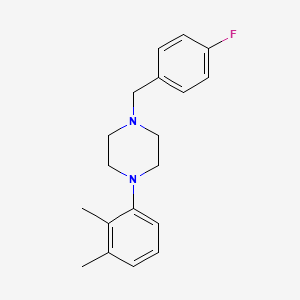
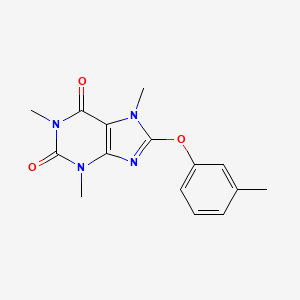

![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)
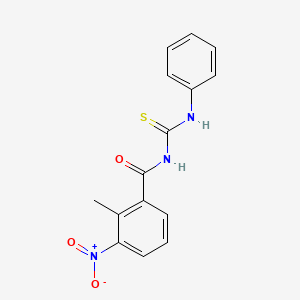
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
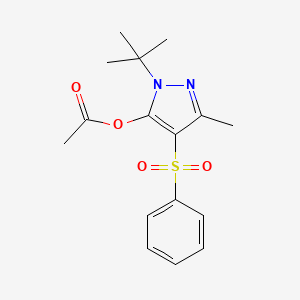

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)
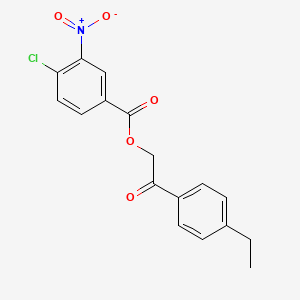
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)
